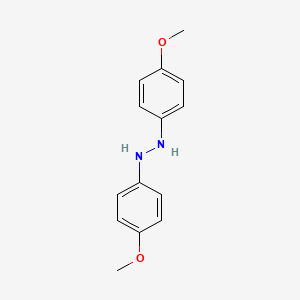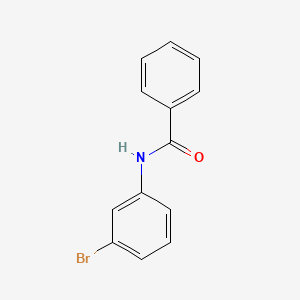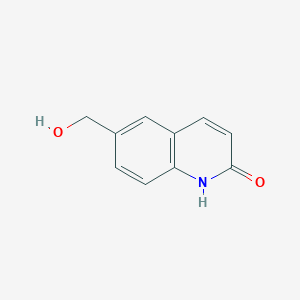
6-(hydroxymethyl)quinolin-2(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
A facile and efficient synthesis of substituted quinolin-2(1H)-ones has been reported. It involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). The mechanism likely includes the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .
Chemical Reactions Analysis
- C–H bond activation : Recent advances include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones via C–H bond activation .
- Electro-oxidative C–H alkylation : A mild method for C–H alkylation of quinoxalin-2(1H)-ones using radical addition reactions of alkyl boronic acids and esters has been developed .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
6-(hydroxymethyl)quinolin-2(1H)-one and its derivatives have been synthesized and studied for their biological properties. For example, Chilin et al. (2003) reported on the synthesis of 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) and its analogs. These compounds showed promising photochemotherapeutic properties, demonstrating a different sequence specificity for these furoquinolinones in comparison with furocoumarins. They exhibited moderate antiproliferative activity in mammalian cells and higher activity upon UVA irradiation without mutagenicity or skin phototoxicity (Chilin et al., 2003).
Anti-Cancer Potential
Mulakayala et al. (2012) explored the synthesis of novel quinoline derivatives and evaluated their potential as anti-cancer agents. These compounds exhibited significant anti-proliferative properties against various cancer cell lines, suggesting a potential role in cancer treatment (Mulakayala et al., 2012).
Mechanism of Action
A study by Marzano et al. (2005) focused on understanding the mechanism of action of 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), a derivative of this compound. This compound showed a selective mechanism of action, inducing apoptosis and demonstrating low levels of mutations and clastogenic effects in mammalian cells, suggesting its potential for photochemotherapy (Marzano et al., 2005).
Synthesis of Natural Products
Simonetti et al. (2016) presented the synthesis of a 6-propenyl-substituted advanced intermediate for the total synthesis of natural products derived from fungal strains of Penicillium and Aspergillus. These compounds have applications as insecticides and anthelmintics (Simonetti et al., 2016).
Anti-Hepatitis B Virus Agents
Guo et al. (2011) synthesized a series of novel quinolin-2(1H)-one derivatives and evaluated them for anti-Hepatitis B virus activities. They found that these compounds possess potent anti-HBV activity, indicating their potential as therapeutic agents against Hepatitis B (Guo et al., 2011).
Inhibitors of Steroid 5alpha Reductases
Baston et al. (2000) reported on the synthesis of 1H-quinolin-2-ones that proved to be inhibitors of steroid 5alpha reductases. These compounds showed activity and selectivity dependent on their heterocycle features and the size of the N,N-dialkylamide substituent, indicating their potential in the treatment of diseases involving steroid hormones (Baston et al., 2000).
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNLOGHFFDZIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543525 | |
| Record name | 6-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103702-27-8 | |
| Record name | 6-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


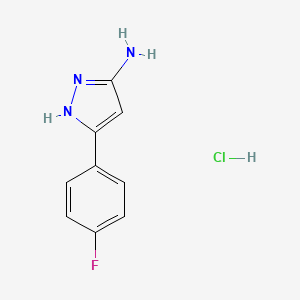
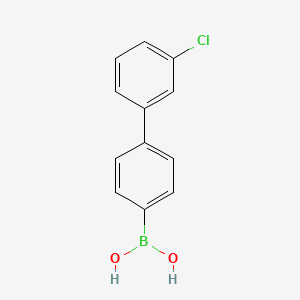
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)
![Ethenamine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B3045171.png)

![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)

![Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-](/img/structure/B3045178.png)
